molecular formula C10H11N3O2 B12856828 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one CAS No. 22873-11-6

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one

Cat. No.: B12856828
CAS No.: 22873-11-6
M. Wt: 205.21 g/mol
InChI Key: BAJFULGTOWMTIM-FMIVXFBMSA-N
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Description

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one is a chemical compound from the pyrazol-3-one family, which are heterocyclic structures known for their significant relevance in medicinal and combinatorial chemistry . The core pyrazolone scaffold is a prominent structural motif found in numerous pharmaceutically active compounds, making it a valuable template for research . The specific substitution pattern on this compound, featuring a phenyl ring and a hydroxyimino group, suggests its potential utility as a key synthetic intermediate or a precursor in the development of novel molecular entities. Researchers may explore its applications in areas such as organic synthesis methodology, the creation of compound libraries for biological screening, or as a building block for more complex heterocyclic systems. The structural features of related pyrazol-3-one compounds have been confirmed using analytical techniques such as single-crystal X-ray diffraction, which provides detailed information on molecular geometry and intermolecular interactions like hydrogen bonding that can influence solid-state properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this compound in accordance with established laboratory safety protocols.

Properties

CAS No.

22873-11-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(4E)-4-hydroxyimino-5-methyl-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H11N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-7,11,15H,1H3/b12-9+

InChI Key

BAJFULGTOWMTIM-FMIVXFBMSA-N

Isomeric SMILES

CC1/C(=N\O)/C(=O)N(N1)C2=CC=CC=C2

Canonical SMILES

CC1C(=NO)C(=O)N(N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . Another method includes the sequential one-pot treatment of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinones, oxo derivatives, and amino derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Features Reference
4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one Pyrazolidinone 4-hydroxyimino, 5-methyl, 2-phenyl Potential tautomerism; aromatic interactions -
Risperidone Impurity A (EP) Pyridopyrimidinone E-hydroxyimino, piperidine, difluorophenyl E-isomer; conformational flexibility
Gewodin Ingredient Pyrazolinone Isopropyl, aminomethyl, phenyl Basic aminomethyl group; lipophilic
Example 29 Chromenone-Pyrazolo-pyrimidine Fluoro, pyrazolo-pyrimidine, phenyl Conjugated system; metabolic stability
3-Hydroxycotinine Pyrrolidinone Hydroxyl, pyridinyl Compact structure; nicotine metabolite

Implications of Structural Differences

  • Hydroxyimino Group: The presence of this group in the target compound and Risperidone impurities may confer tautomerism (keto-enol equilibrium), affecting solubility and reactivity .

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